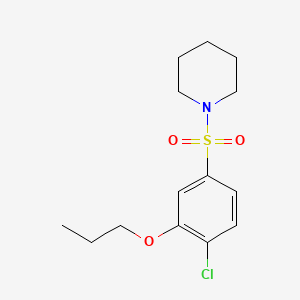
1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene, also known as CPSP, is a chemical compound that has shown potential in various scientific research applications. It is a sulfonamide derivative that has been synthesized through a variety of methods.
Mechanism of Action
The exact mechanism of action of 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the adenosine A1 receptor, which is involved in pain modulation. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce pain sensitivity in animal models of pain. Additionally, this compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene in lab experiments is its potential to reduce inflammation and pain sensitivity. This can be useful in studying the effects of inflammation and pain on various physiological processes. Additionally, this compound has been shown to have neuroprotective properties, making it a potential candidate for studying the effects of neurodegenerative diseases on the brain. However, one limitation of using this compound in lab experiments is its potential to interact with other drugs or compounds, which can affect the results of the experiment.
Future Directions
There are several future directions for research on 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene. One area of interest is its potential use as a treatment for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as an analgesic and neuroprotective agent. Furthermore, research is needed to determine the safety and efficacy of this compound in humans, as most of the studies to date have been conducted in animal models.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has shown potential in various scientific research applications. It can be synthesized through a variety of methods and has been studied for its potential use as an anti-inflammatory agent, analgesic, and neuroprotective agent. This compound has been shown to have a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Further research is needed to fully understand the potential of this compound and its safety and efficacy in humans.
Synthesis Methods
1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene can be synthesized through a variety of methods, including the reaction of 4-(piperidylsulfonyl)-2-propoxyphenol with thionyl chloride and chloroform, or by reacting 4-(piperidylsulfonyl)-2-propoxyphenol with phosphorus oxychloride and chloroform. Another method involves the reaction of 4-(piperidylsulfonyl)-2-propoxyphenol with chlorosulfonic acid and chloroform.
Scientific Research Applications
1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use as an analgesic, as it has been shown to have pain-relieving properties. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-2-10-19-14-11-12(6-7-13(14)15)20(17,18)16-8-4-3-5-9-16/h6-7,11H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMYQQAXYQOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

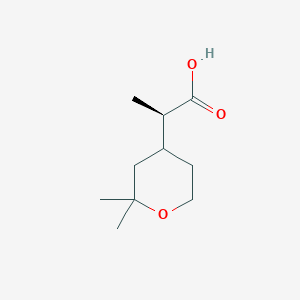
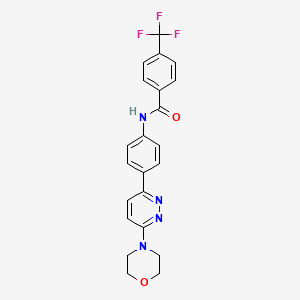
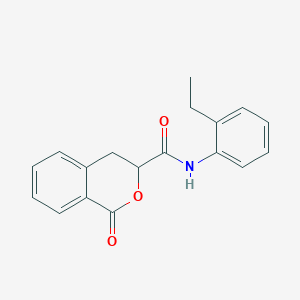
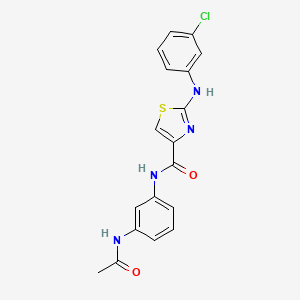
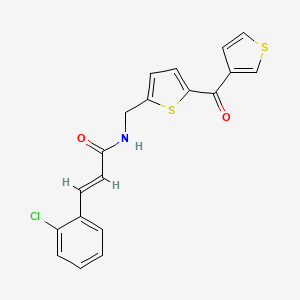
![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)
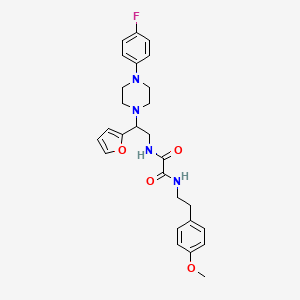
![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)
![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)
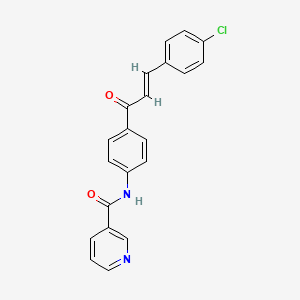
![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)